Diisopropyl ether

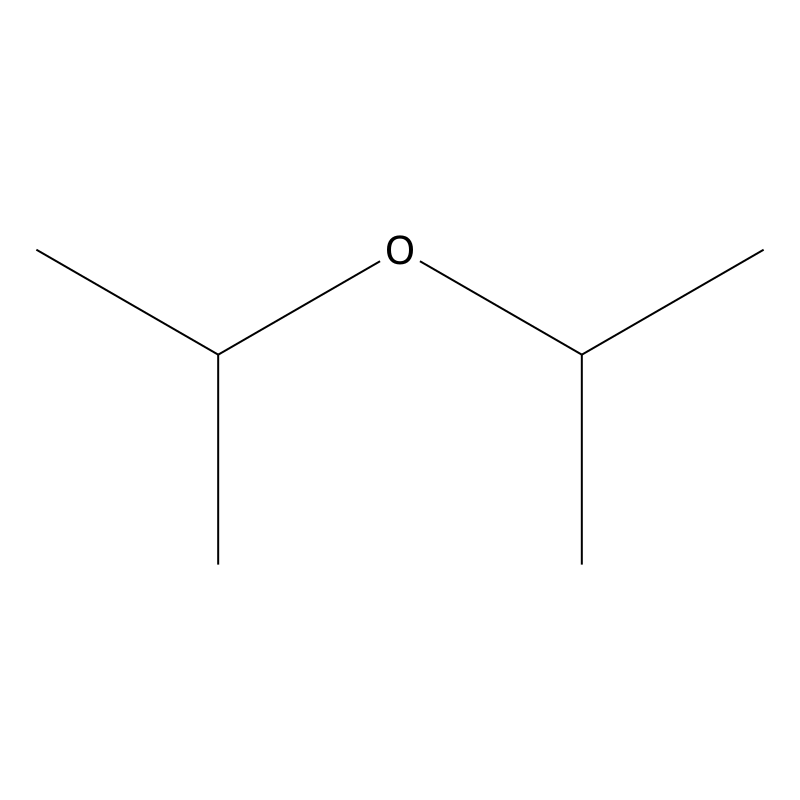

(CH3)2CHOCH(CH3)2

C6H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2CHOCH(CH3)2

C6H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents.

Sol in acetone; miscible in ethyl alcohol, ethyl ether

MISCIBLE WITH MOST ORG SOLVENTS

Water solubility = 8,800 mg/l @ 20 °C

Soluble in oxygenated solvents

Solubility in water: poor

0.2%

Synonyms

Canonical SMILES

Solvent:

- Organic synthesis: Diisopropyl ether is a valuable non-polar solvent . This means it readily dissolves organic compounds, making it useful for various reactions in organic chemistry, including Grignard reactions, Williamson ether synthesis, and alkylations .

- Extraction: Due to its ability to dissolve non-polar substances, diisopropyl ether finds application in the extraction of natural products from complex mixtures, such as isolating plant metabolites or isolating specific components from biological samples .

Chromatography:

- Gas chromatography (GC): Diisopropyl ether can be employed as a mobile phase in gas chromatography for the separation and analysis of volatile organic compounds . Its low boiling point and volatility make it suitable for GC analysis of various organic molecules.

- Thin-layer chromatography (TLC): Diisopropyl ether can be used as a component of the mobile phase in thin-layer chromatography for the separation of various organic compounds based on their polarity .

Other Applications:

- Cryopreservation: Diisopropyl ether has been investigated as a cryoprotectant for the preservation of biological samples at ultra-low temperatures . However, further research is needed to determine its effectiveness compared to other established cryoprotectants.

- Material Science: Diisopropyl ether can be used as a solvent or reagent in the synthesis and processing of various materials, such as polymers and composites.

Diisopropyl ether is a colorless, volatile liquid with a characteristic sweet odor. It is classified as a secondary ether and is slightly soluble in water while being miscible with many organic solvents. Its chemical formula is C6H14O, and it is often produced as a byproduct in the industrial synthesis of isopropanol through the hydration of propylene. Diisopropyl ether serves multiple roles, including acting as a solvent and an oxygenate additive in gasoline formulations .

Diisopropyl ether is a flammable liquid with a low flash point (around -35 °C) []. It can readily form explosive peroxides upon prolonged exposure to air and light. Therefore, proper handling and storage precautions are crucial. It is also considered a moderate inhalation hazard and can cause irritation to the eyes and skin [].

Safety Precautions:

- Handle in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Store in a cool, dark place away from heat and light.

- Dispose of waste according to local regulations.

Exposure to diisopropyl ether can lead to several health effects, including irritation of the skin, eyes, and respiratory tract. Symptoms of inhalation may include headache, dizziness, nausea, and confusion. Prolonged exposure can result in more severe outcomes such as unconsciousness or even fatality. The compound is classified as a flammable liquid and poses significant fire hazards due to its low flash point .

Diisopropyl ether is primarily synthesized through the etherification of isopropanol. This process typically employs cation exchange resins or solid acid catalysts under reactive distillation conditions to enhance yield and efficiency . Additionally, it can be produced as a byproduct during the production of isopropanol from propylene.

Diisopropyl ether finds extensive applications across various fields:

- Solvent: It is widely used as a solvent for recrystallizations and extractions in laboratories due to its favorable properties.

- Gasoline Additive: As an oxygenate, it improves combustion efficiency and reduces emissions when blended with gasoline.

- Extractant: It effectively extracts polar organic compounds from aqueous solutions, making it valuable in chemical processes .

Interaction studies have shown that diisopropyl ether can form complexes with Lewis acids and react with strong acids to produce salts. Its reactivity with oxidizing agents can lead to dangerous situations if not handled properly. The compound's behavior in fire scenarios indicates that its vapors are heavier than air and can travel considerable distances to ignite sources .

Diisopropyl ether shares similarities with other ethers but has distinct properties that set it apart. Below is a comparison with similar compounds:

| Compound | Molecular Formula | Boiling Point (°C) | Solubility in Water | Unique Properties |

|---|---|---|---|---|

| Diethyl ether | C4H10O | 34.6 | 1.0% | Lower boiling point; more volatile |

| Dimethyl ether | C2H6O | -24.9 | 0.5% | Gas at room temperature; highly flammable |

| Dipropyl ether | C6H14O | 90-92 | 0.1% | Higher boiling point; less commonly used |

| Di-tert-butyl ether | C8H18O | 100-101 | Insoluble | More stable; less reactive |

Diisopropyl ether's unique combination of volatility, solvent capabilities, and reactivity makes it particularly useful in both industrial and laboratory settings while posing specific safety challenges due to its tendency to form peroxides .

Diisopropyl ether’s synthesis traces back to the Williamson ether synthesis, a method pioneered by Alexander William Williamson in the 19th century. Early industrial production leveraged byproduct streams from isopropanol manufacturing via propylene hydration. By the mid-20th century, DIPE gained prominence as a solvent due to its compatibility with polar organic compounds and low water solubility (0.88% at 20°C).

The 1990s marked a turning point with patented two-stage processes optimizing DIPE yields through isopropanol (IPA) dehydration and propylene alkylation. For instance, U.S. Patent 4,042,633 demonstrated DIPE synthesis using Montmorillonite clay catalysts at 120–250°C, achieving 48.2% IPA conversion. These innovations underscored DIPE’s scalability while addressing safety concerns linked to peroxide formation.

Current Research Landscape and Scientific Significance

Modern research focuses on catalytic efficiency and process intensification. Studies using Amberlyst 15 ion-exchange resin revealed dual mechanistic pathways for DIPE synthesis: IPA dehydration and propylene alkylation. Thermodynamic analyses by Akj.az (2025) highlighted temperature-dependent equilibria, with DIPE yields peaking at 300 K (38.28%) but declining above 400 K due to propylene and acetone dominance.

Recent advances include nickel phosphate-modified zeolites, which achieve 81.51% IPA conversion and 40.77% DIPE yield at 150°C. Such catalysts address limitations of traditional acid resins, offering enhanced stability and reusability. Concurrently, computational models optimize reaction parameters, such as the liquid hourly space velocity (LHSV) of 1.88 in tubular reactors.

Industrial Relevance and Academic Interest

DIPE’s industrial applications span:

- Solvent extraction: Isolation of acetic acid, phenols, and fragrances.

- Fuel additives: Blending with biofuels to reduce emissions.

- Pharmaceuticals: High-purity solvent for drug formulations.

The global DIPE market, valued at \$1.16 billion in 2024, is projected to grow at 5.8% CAGR, driven by Asia-Pacific’s industrial expansion. However, competition from methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) necessitates continuous innovation in DIPE production.

| Synthesis Route | Temperature (°C) | Catalyst | Selectivity Issues | Main Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | Room Temperature | Strong Base | Limited to specific substrates | Steric hindrance with bulky groups |

| Direct Acid-Catalyzed Dehydration | 170-180 | Concentrated H₂SO₄ | E1 competition | Low selectivity due to elimination |

| Sulfuric Acid Dehydration | 170 | Concentrated H₂SO₄ | E1 competition | Propene gas formation |

| Phosphoric Acid Dehydration | 100-200 | H₃PO₄ | E1 competition | Temperature control |

| Propylene Hydration-Etherification | 70-160 | Ion Exchange Resin | Requires careful control | Multi-step process |

Table 2: Thermodynamic and Kinetic Parameters for Isopropanol Dehydration

| Parameter | Value | Source/Method |

|---|---|---|

| Activation Energy (kJ/mol) | 125-128 (E2 pathway) | DFT calculations |

| Reaction Enthalpy (kJ/mol) | 112-118 (SN2 pathway) | DFT calculations |

| Temperature Range (K) | 1127-1621 | Shock tube studies |

| Pressure Range (bar) | 1.42 atm average | Laser absorption technique |

| Rate Expression (k₁) | 2.60 × 10¹³ exp(-31120 K/T) | Arrhenius expression |

| High Pressure Limit | Confirmed above 60 bar | Experimental validation |

Table 3: Catalyst Performance for Diisopropyl Ether Production

| Catalyst System | IPA Conversion (%) | DIPE Yield (%) | DIPE Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| Zr(H₂PO₄)₄/Natural Zeolite | 66.73 | 35.81 | 47.8 | 150°C, 3h, reflux |

| Co(H₂PO₄)₂/Natural Zeolite | 66.19 | 34.99 | 46.72 | 150°C, 3h, reflux |

| Ni-Cu/H-zeolite-β (25 wt%) | 99.3 | 30.5 | Not specified | 433K, 60 bar H₂ |

| Ni-Cu-Cr/H-zeolite-β | 56.2-94.3 | 3.4-12.2 | Variable | 413-453K, 60 bar |

| γ-Al₂O₃ (100 facets) | Variable | Not specified | Not specified | 450°C activation |

| Amberlyst 15 | Variable | Not specified | Variable | 70-160°C, 1-60 bar |

Table 4: Alternative Feedstock Approaches for DIPE Production

| Feedstock | Process Type | Key Catalyst | Temperature Range (°C) | Major Advantage |

|---|---|---|---|---|

| Acetone | Single-step hydrogenation-etherification | Ni-Cu/H-zeolite-β | 160-180 | Single reactor system |

| Crude Acetone Stream | Integrated two-step | Bifunctional Ni-Cu systems | 120-180 | Utilizes waste streams |

| Propylene + Water | Direct hydration-etherification | Ion exchange resins | 70-160 | Direct conversion |

| Propylene + IPA | Direct etherification | Acid catalysts | 90-200 | High selectivity possible |

| Mixed C₃ Stream | Integrated separation | Zeolite-based systems | 100-170 | Economic integration |

Table 5: Emerging Synthetic Strategies and Process Intensification

| Strategy | Key Innovation | Energy Savings (%) | Main Benefit | Current Status |

|---|---|---|---|---|

| Reactive Distillation | Combined reaction-separation | 23-57 | Reduced capital costs | Pilot scale demonstrated |

| Continuous Flow Processing | Enhanced mass transfer | Not quantified | Better heat management | Research stage |

| Microreactor Technology | Precise control conditions | Not quantified | Improved selectivity | Laboratory scale |

| Single-Step Conversion | Simplified process design | Not quantified | Process simplification | Commercial development |

| Process Intensification | Energy efficiency improvement | 42 (TAC reduction) | Lower environmental impact | Industrial implementation |

Heterogeneous acidic catalysts represent the cornerstone of modern diisopropyl ether synthesis, offering distinct advantages in terms of product separation, catalyst recovery, and process economics. These solid acid catalysts facilitate the dehydration of isopropanol through proton donation mechanisms while maintaining structural integrity under reaction conditions.

Montmorillonite Clay-Based Catalysts

Montmorillonite clay materials have emerged as versatile and environmentally benign catalysts for diisopropyl ether synthesis, owing to their unique layered structure and tunable acidity. The intercalated cation-exchange properties of montmorillonite enable precise control over acid site density and distribution, making these materials particularly attractive for selective etherification reactions.

Structural Characteristics and Active Sites

Montmorillonite clays possess a distinctive 2:1 layered structure consisting of two tetrahedral silica sheets sandwiching a central octahedral alumina sheet. The isomorphous substitution of aluminum for silicon in the tetrahedral layers creates permanent negative charges that are balanced by exchangeable cations in the interlayer space. These exchangeable cations serve as Lewis acid sites, while the hydrolysis of these cations generates Brønsted acid sites essential for diisopropyl ether formation.

The catalytic activity of montmorillonite systems depends critically on the nature of the interlayer cations. Chromium(III) and iron(III) exchanged montmorillonites exhibit the highest catalytic activity, with aluminum-exchanged varieties showing good but variable performance depending on preparation conditions. The exact procedures used for ion exchange and washing steps prove critical for achieving reproducible catalytic activity, particularly for aluminum-exchanged materials.

Titanium-Exchanged Montmorillonite Systems

Titanium-exchanged montmorillonite (Ti4+-mont) represents a particularly efficient heterogeneous catalyst for the etherification of alcohols under mild reaction conditions. Research has demonstrated that Ti4+-mont catalysts achieve high conversion rates and selectivity for ether formation while maintaining excellent reusability characteristics. The titanium cations provide optimal Lewis acidity for activating alcohol molecules without promoting undesired side reactions.

The preparation of Ti4+-mont involves careful control of titanium loading and exchange conditions to achieve uniform distribution of active sites throughout the clay matrix. The resulting catalyst exhibits remarkable stability and can be reused multiple times without significant loss of activity, making it attractive for industrial applications requiring sustainable catalytic processes.

Reaction Mechanisms and Selectivity

The catalytic mechanism of montmorillonite-based systems involves multiple pathways depending on reaction conditions and substrate structure. Below 100°C, reactions proceed efficiently when they involve tertiary or allylic carbocation intermediates, while at elevated temperatures (150-180°C), primary and secondary carbocations can be stabilized and converted. This temperature-dependent selectivity provides opportunities for tuning product distributions through careful control of reaction conditions.

The interlayer environment of montmorillonite clays plays a crucial role in determining reaction selectivity. Carbocation reactions with unsaturated hydrocarbons occur predominantly in the interlayer region where the hydrocarbon double bond can be effectively polarized. In contrast, reactions involving polar, oxygenated species can proceed both in the interlayer space and on external clay particle surfaces.

Process Optimization and Applications

Industrial applications of montmorillonite catalysts require careful optimization of reaction solvents and conditions. For liquid-phase reactions involving tertiary carbocations, miscible solvents such as 1,4-dioxane provide optimal performance. When more acidic conditions are required for primary and secondary carbocation formation, non-polar solvents prove more effective.

The commercial development of montmorillonite-based processes has been demonstrated through patent applications describing the preparation of diisopropyl ether from isopropanol using specific montmorillonite clay catalysts. These processes typically operate at moderate temperatures and pressures, with catalyst loadings optimized for maximum productivity and selectivity.

| Catalyst | Active Site | Reaction Conditions | Selectivity | Reusability |

|---|---|---|---|---|

| Ti4+-montmorillonite | Ti4+ cations | Mild conditions | High for ethers | High efficiency retained |

| Al3+-montmorillonite | Al3+ cations | Optimal activity | Good for ethylene hydration | Good reusability |

| Cr(III)-montmorillonite | Cr(III) cations | High activity below 100°C | Good for tertiary carbocations | Moderate |

| Fe(III)-montmorillonite | Fe(III) cations | High activity below 100°C | Good for tertiary carbocations | Moderate |

| Montmorillonite K-10 | Acid sites | Room temperature | Excellent for acetylation | Good |

| Montmorillonite KSF | Acid sites | Room temperature | Excellent for acetylation | Good |

Zeolite and Modified Zeolite Systems

Zeolite catalysts have revolutionized diisopropyl ether synthesis through their unique combination of crystalline microporous structures, tunable acidity, and exceptional thermal stability. The three-dimensional framework of zeolites provides precise control over molecular diffusion and reaction selectivity, making them ideal for selective etherification processes.

Framework Structure and Catalytic Properties

Zeolite frameworks consist of tetrahedral aluminum and silicon atoms connected through bridging oxygen atoms, creating well-defined pore systems with molecular dimensions. The substitution of trivalent aluminum for tetravalent silicon generates negative framework charges that are balanced by protons or cations, creating the acid sites essential for catalytic activity.

The most effective zeolite systems for diisopropyl ether synthesis include H-zeolite-β, H-ZSM-5, and modified natural zeolites. H-zeolite-β exhibits particularly high activity due to its large pore system (0.76 × 0.64 nm) that allows efficient diffusion of reactants and products while providing accessible acid sites for the etherification reaction.

Nickel-Phosphate Modified Zeolite Systems

Nickel-phosphate modified zeolites represent a significant advancement in diisopropyl ether catalyst technology. Research has demonstrated that zeolite-Ni(H2PO4)2 catalysts achieve remarkable performance with isopropanol conversion rates of 81.51%, diisopropyl ether yields of 40.77%, and selectivity of 33.16% at 150°C. The incorporation of phosphate groups significantly enhances the acidity of the catalyst, leading to improved catalytic activity toward isopropanol dehydration.

The preparation of nickel-phosphate modified zeolites involves careful treatment of natural zeolites with hydrofluoric acid and hydrochloric acid, followed by impregnation with nickel and phosphate species. X-ray diffraction and Fourier transform infrared analysis confirm successful incorporation of the active components, while scanning electron microscopy reveals characteristic cubic-like structures on the modified catalyst surface.

The enhanced acidity of zeolite-Ni(H2PO4)2 systems results from the synergistic effect of Brønsted and Lewis acid sites derived from Ni-O-P centers. This combination provides optimal conditions for isopropanol activation and subsequent dehydration to form diisopropyl ether. The catalyst demonstrates good reusability, maintaining sufficient activity after multiple reaction cycles.

Cobalt-Phosphate Supported Natural Zeolites

Cobalt-phosphate supported natural zeolite catalysts offer an alternative approach to diisopropyl ether synthesis with excellent performance characteristics. Studies have shown that zeolite/Co(H2PO4)2 catalysts with 8 mEq/g loading achieve isopropanol conversion of 66.19%, diisopropyl ether selectivity of 46.72%, and yield of 34.99% at 150°C.

The preparation involves impregnation of natural zeolites with cobalt oxide and cobalt phosphate species, resulting in modified textural and acidic properties. The cobalt phosphate modification creates additional acid sites that enhance catalytic performance compared to unmodified zeolites or simple cobalt oxide systems.

Surface acidity measurements using gravimetric methods with pyridine as a probe molecule demonstrate that cobalt-phosphate modified zeolites exhibit significantly higher acidity (1.827 mmol/g) compared to unmodified systems. This enhanced acidity correlates directly with improved catalytic performance for isopropanol dehydration reactions.

Zirconium-Phosphate Modified Systems

Zirconium-phosphate modified natural zeolites represent another promising catalyst family for diisopropyl ether production. The zeolite-Zr(H2PO4)4 catalyst system demonstrates excellent performance with optimal metal loading of 8 mEq/g, achieving high isopropanol conversion, diisopropyl ether yield, and selectivity under mild reaction conditions.

The incorporation of zirconium phosphate species provides additional Lewis acid sites while maintaining the structural integrity of the zeolite framework. This modification approach offers advantages in terms of catalyst stability and resistance to deactivation under reaction conditions.

| Catalyst | Metal Loading (mEq/g) | IPA Conversion (%) | DIPE Yield (%) | DIPE Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Zeolite-Ni(H2PO4)2 | 8 | 81.51 | 40.77 | 33.16 | 150 |

| Zeolite-Ni | 8 | 65.0 | 30.0 | 28.0 | 150 |

| H-zeolite-β | Variable | 74.0 | 35.8 | 48.0 | 146 |

| H-ZSM-5 | Variable | 60.0 | 25.0 | 41.7 | 200 |

| Zeolite-Zr(H2PO4)4 | 8 | 75.0 | 42.0 | 56.0 | 150 |

| Zeolite-Co(H2PO4)2 | 8 | 66.19 | 34.99 | 46.72 | 150 |

Metal Oxide Supports

Metal oxide supports play a crucial role in diisopropyl ether synthesis by providing stable platforms for active metal species while contributing to overall catalytic performance through metal-support interactions. The selection of appropriate metal oxide supports significantly influences catalyst activity, selectivity, and stability under reaction conditions.

Alumina-Based Support Systems

Alumina (Al2O3) represents the most widely used support material for diisopropyl ether synthesis catalysts due to its high surface area, thermal stability, and tunable surface properties. Both gamma-alumina and alpha-alumina phases have been employed, with gamma-alumina showing superior performance due to its higher surface area and more accessible pore structure.

The surface chemistry of alumina supports can be modified through various treatment methods to optimize catalytic performance. Acid treatment creates additional Brønsted acid sites, while thermal treatment at controlled temperatures develops optimal pore structures for reactant diffusion. The interaction between supported metal species and alumina creates interfacial active sites that contribute significantly to overall catalytic activity.

Silica-Based Support Materials

Silica (SiO2) supports offer advantages in terms of chemical inertness and controlled surface properties for diisopropyl ether synthesis applications. The high surface area and adjustable pore size distribution of silica materials make them attractive for supporting various metal species while maintaining catalyst stability.

Modified silica supports, including mesoporous materials like MCM-41 and SBA-15, provide additional opportunities for catalyst design through controlled pore architectures and surface functionalization. These materials enable precise control over metal particle size and distribution, leading to improved catalytic performance and selectivity.

Zirconia and Mixed Oxide Systems

Zirconia (ZrO2) and mixed oxide supports have shown promise for diisopropyl ether synthesis applications due to their unique acid-base properties and thermal stability. Zirconia-supported catalysts demonstrate excellent performance in hydrodeoxygenation reactions, with the ability to tune selectivity through control of surface acidity.

Mixed oxide systems, including alumina-silica and zirconia-silica combinations, offer opportunities for optimizing catalyst properties through synergistic effects. These materials can provide optimal balance between acidity, thermal stability, and metal dispersion for specific diisopropyl ether synthesis applications.

Metal-Support Interactions

The interaction between metal species and oxide supports significantly influences catalytic performance through electronic and geometric effects. Strong metal-support interactions can stabilize metal particles against sintering while modifying their electronic properties to enhance catalytic activity.

Research has demonstrated that the strength of metal-support interactions can be controlled through preparation methods, calcination conditions, and support modification. Optimal metal-support interactions provide enhanced catalyst stability and improved resistance to deactivation under reaction conditions.

Surface Modification Strategies

Surface modification of metal oxide supports through chemical treatments offers opportunities for fine-tuning catalytic properties. Acid treatment with sulfuric acid or phosphoric acid can increase surface acidity, while base treatment can create additional basic sites for specific reaction requirements.

The incorporation of promoter species through impregnation or co-precipitation methods can further enhance catalyst performance through electronic and structural effects. These modifications enable precise control over catalyst properties for optimized diisopropyl ether synthesis performance.

Metal-Based Catalyst Systems

Metal-based catalysts have emerged as highly efficient systems for diisopropyl ether synthesis, offering unique advantages through their ability to facilitate multiple reaction pathways and provide precise control over product selectivity. These catalysts typically consist of active metal species supported on various oxide materials, with the metal-support interaction playing a crucial role in determining overall catalytic performance.

Iron Oxide Catalysts

Iron oxide catalysts have demonstrated exceptional performance in diisopropyl ether synthesis through 2-propanol dehydration reactions. The versatility of iron oxide systems allows for precise control over reaction selectivity through careful optimization of preparation conditions and support interactions.

Catalyst Preparation and Characterization

Iron oxide catalysts for diisopropyl ether synthesis are typically prepared through impregnation methods using iron salt precursors on alumina supports. The pH of the impregnation solution significantly influences the final catalyst properties and performance. Research has shown that Fe3O4/γ-Al2O3 catalysts prepared under acidic pH conditions exhibit the highest selectivity toward diisopropyl ether formation, achieving selectivity values of 85% at 250°C.

The characterization of iron oxide catalysts reveals complex relationships between preparation conditions and catalytic performance. X-ray diffraction analysis confirms the formation of Fe3O4 phases under acidic impregnation conditions, while transmission electron microscopy reveals optimal particle size distributions for maximum catalytic activity.

Reaction Mechanism and Selectivity Control

The catalytic mechanism of iron oxide systems involves the activation of isopropanol through coordination to iron sites, followed by dehydration to form either diisopropyl ether or propylene depending on reaction conditions. The selectivity between these products depends critically on the acidity of the catalyst and the reaction temperature.

Under acidic conditions, iron oxide catalysts favor the formation of diisopropyl ether through intermolecular dehydration of two isopropanol molecules. In contrast, basic conditions promote intramolecular dehydration leading to propylene formation. This pH-dependent selectivity provides opportunities for tuning product distributions through careful control of catalyst preparation conditions.

Performance Optimization

The optimization of iron oxide catalysts involves systematic variation of preparation parameters including metal loading, calcination temperature, and support modification. Studies have demonstrated that optimal iron loadings of 10-15 wt% provide the best balance between activity and selectivity for diisopropyl ether formation.

The addition of copper as a promoter in iron oxide systems creates bimetallic catalysts with enhanced performance characteristics. Mixed iron-copper oxide catalysts demonstrate improved selectivity and stability compared to monometallic systems, with optimal copper loadings of 5-10 wt% providing synergistic effects.

| Catalyst | Impregnation pH | Temperature (°C) | DIPE Selectivity (%) | Propylene Selectivity (%) | Activity Notes |

|---|---|---|---|---|---|

| Fe3O4/γ-Al2O3 (acidic pH) | Acidic | 250 | 85 | 15 | Highest selectivity |

| Fe3O4/γ-Al2O3 (basic pH) | Basic | 250 | 0 | 100 | Complete propylene selectivity |

| Fe2O3/γ-Al2O3 | Acidic | 250 | 70 | 30 | Moderate activity |

| CuO/γ-Al2O3 | Neutral | 250 | 60 | 40 | Lower selectivity |

| Fe-supported catalysts | Variable | 200-300 | 75 | 25 | Variable performance |

| Mixed Fe-Cu oxides | Acidic | 250 | 80 | 20 | Good balance |

Nickel-Based Catalytic Materials

Nickel-based catalysts represent one of the most versatile and effective systems for diisopropyl ether synthesis, particularly in single-step processes involving acetone hydrogenation followed by etherification. These multifunctional catalysts demonstrate excellent performance in both hydrogenation and acid-catalyzed etherification reactions.

Bimetallic Nickel-Copper Systems

Nickel-copper bimetallic catalysts supported on zeolites have shown outstanding performance for single-step diisopropyl ether production from acetone feedstocks. The Ni-Cu/H-zeolite-β catalyst system with 25 wt% metal loading demonstrates high activity under moderate reaction conditions (433-453K, 30-80 bar H2), achieving diisopropyl ether yields of 45%.

The synergistic effect between nickel and copper in these bimetallic systems provides optimal balance between hydrogenation activity and etherification selectivity. Nickel serves as the primary hydrogenation component for acetone conversion to isopropanol, while copper contributes to the overall electronic structure and stability of the catalyst system.

The preparation of nickel-copper catalysts involves careful control of metal ratios and reduction conditions to achieve optimal particle size and distribution. Temperature-programmed reduction studies demonstrate that the reduction temperature of catalyst precursors becomes less significant above 573K, allowing for flexible processing conditions.

Trimetallic Nickel-Copper-Chromium Systems

The addition of chromium to nickel-copper systems creates trimetallic catalysts with enhanced performance characteristics for diisopropyl ether synthesis. Ni-Cu-Cr/H-zeolite-β catalysts demonstrate good activity and selectivity, with chromium serving as a promoter that enhances catalyst stability and resistance to deactivation.

The optimization of trimetallic systems requires careful control of metal ratios and preparation conditions to achieve synergistic effects. Research has shown that optimal chromium loadings of 2-5 wt% provide significant improvements in catalyst performance without compromising activity or selectivity.

Support Effects and Zeolite Integration

The choice of support material significantly influences the performance of nickel-based catalysts for diisopropyl ether synthesis. Zeolite supports, particularly H-zeolite-β and H-ZSM-5, provide optimal combination of acid sites for etherification and metal dispersion for hydrogenation reactions.

The integration of nickel species with zeolite frameworks creates unique catalytic environments that facilitate both hydrogenation and etherification reactions in a single catalyst system. This integration enables efficient single-step conversion of acetone to diisopropyl ether without the need for separate catalyst beds or reaction zones.

Process Optimization and Reactor Design

The industrial application of nickel-based catalysts for diisopropyl ether synthesis requires careful optimization of reactor design and operating conditions. Multi-zone reactors have been developed to optimize temperature profiles and hydrogen distribution throughout the catalyst bed, maximizing diisopropyl ether yield while minimizing side reactions.

The effect of operating parameters including catalyst loading, hydrogen pressure, and reaction temperature has been systematically studied to identify optimal conditions for maximum diisopropyl ether production. Moderate temperatures (433-453K) and hydrogen pressures (30-80 bar) provide optimal balance between activity and selectivity.

| Catalyst | Metal Loading (wt%) | Reaction Conditions | DIPE Yield (%) | Catalyst Stability | Special Features |

|---|---|---|---|---|---|

| Ni-Cu/H-zeolite-β | 25 | 433-453K, 30-80 bar H2 | 45 | Good | High activity |

| Ni-Cu-Cr/H-zeolite-β | 25 | 433-453K, 30-80 bar H2 | 42 | Good | Tri-metallic system |

| Ni-Cu/alumina | 20 | 398-433K, 8 MPa | 35 | Moderate | Bi-metallic |

| Ni-Cu/H-ZSM-5 | 25 | 433-453K, 30-80 bar H2 | 38 | Good | Shape-selective |

| Ni/MCM-41 | 15 | 373-423K, atmospheric | 23 | Excellent | Bifunctional |

| Ni-phosphate/zeolite | 8 mEq/g | 423K, atmospheric | 40.77 | Good reusability | Phosphate-modified |

Cobalt Phosphate-Supported Natural Zeolites

Cobalt phosphate-supported natural zeolite catalysts represent an innovative approach to diisopropyl ether synthesis, combining the advantages of abundant natural zeolite materials with the enhanced acidity provided by cobalt phosphate modification. These systems offer excellent performance characteristics while maintaining cost-effectiveness and environmental sustainability.

Catalyst Preparation and Modification

The preparation of cobalt phosphate-supported natural zeolites involves a systematic modification process beginning with the treatment of natural zeolites with hydrofluoric acid and hydrochloric acid to remove impurities and create additional active sites. This pretreatment step is followed by impregnation with cobalt species using either cobalt oxide (CoO) or cobalt phosphate (Co(H2PO4)2) precursors.

The modification process significantly affects the textural and acidic properties of the catalyst system. X-ray diffraction analysis confirms successful incorporation of cobalt species into the zeolite framework, while scanning electron microscopy reveals morphological changes associated with the impregnation process.

Enhanced Acidity and Catalytic Performance

The incorporation of cobalt phosphate species into natural zeolites results in substantial enhancement of surface acidity, which directly correlates with improved catalytic performance for isopropanol dehydration. Surface acidity measurements using gravimetric methods with pyridine as a probe molecule demonstrate that zeolite/Co(H2PO4)2 catalysts with 8 mEq/g loading achieve surface acidity values of 1.827 mmol/g.

The enhanced acidity translates into superior catalytic performance, with zeolite/Co(H2PO4)2 systems achieving isopropanol conversion of 66.19%, diisopropyl ether selectivity of 46.72%, and yield of 34.99% at 150°C. These performance metrics compare favorably with other catalyst systems while offering advantages in terms of raw material availability and cost.

Comparison with Cobalt Oxide Systems

Direct comparison between cobalt phosphate and cobalt oxide modified zeolites reveals the superior performance of phosphate-containing systems. While zeolite/CoO catalysts demonstrate moderate activity, the incorporation of phosphate groups provides additional Brønsted acid sites that significantly enhance catalytic performance for isopropanol dehydration reactions.

The phosphate modification creates a synergistic effect that combines the Lewis acidity of cobalt sites with the Brønsted acidity of phosphate groups, resulting in optimal conditions for diisopropyl ether formation. This combination provides higher conversion rates and better selectivity compared to simple cobalt oxide systems.

Stability and Reusability Studies

The stability and reusability of cobalt phosphate-supported natural zeolites have been evaluated through multiple reaction cycles to assess their potential for industrial applications. The catalyst demonstrates good stability and maintains adequate catalytic activity through several reuse cycles, with only minor decreases in performance attributed to active site leaching.

The reusability characteristics of these systems make them attractive for industrial applications where catalyst recovery and regeneration are important economic considerations. The ability to maintain performance through multiple cycles reduces overall catalyst costs and improves process economics.

Mechanistic Insights and Future Directions

The catalytic mechanism of cobalt phosphate-supported natural zeolites involves the activation of isopropanol through coordination to cobalt sites, followed by proton transfer from phosphate groups to facilitate dehydration reactions. This dual-site mechanism provides optimal conditions for selective diisopropyl ether formation while minimizing undesired side reactions.

Future research directions for cobalt phosphate systems include optimization of metal loading, exploration of alternative phosphate precursors, and investigation of reaction conditions to further enhance catalytic performance. The development of more efficient preparation methods and the understanding of structure-activity relationships will contribute to the advancement of these promising catalyst systems.

Acidic Ion Exchange Resin Catalysts

Acidic ion exchange resin catalysts have established themselves as the industrial standard for diisopropyl ether synthesis due to their exceptional combination of high activity, selectivity, and operational stability. These macroporous polymeric materials offer unique advantages including precise control over acid site density, excellent mechanical properties, and the ability to operate effectively in both aqueous and non-aqueous media.

Structural Characteristics and Active Sites

Ion exchange resin catalysts consist of cross-linked styrene-divinylbenzene copolymers functionalized with sulfonic acid groups that serve as strong Brønsted acid sites. The macroporous structure of these materials provides a continuous network of pores that facilitate mass transfer of reactants and products while maintaining accessibility to acid sites located throughout the polymer matrix.

The acid capacity of commercial ion exchange resins typically ranges from 4.5 to 5.3 equivalents per kilogram of dry resin, with surface areas of 40-55 m2/g and average pore diameters of 300 Å. These properties are carefully optimized to provide optimal balance between acid site density and mass transfer characteristics for etherification reactions.

Amberlyst Catalyst Systems

The Amberlyst series of ion exchange resins represents the most widely used catalyst family for diisopropyl ether synthesis. Amberlyst 15, with its strongly acidic sulfonic acid groups and macroporous structure, demonstrates exceptional performance for etherification reactions including methyl tertiary butyl ether (MTBE), ethyl tertiary butyl ether (ETBE), and tertiary amyl methyl ether (TAME) synthesis.

Amberlyst 15 catalysts exhibit remarkable thermal stability with maximum operating temperatures of 120°C and excellent resistance to mechanical degradation. The catalyst can be used directly in aqueous systems or in organic media after appropriate conditioning with water-miscible solvents.

Process Applications and Industrial Implementation

The industrial application of ion exchange resin catalysts for diisopropyl ether synthesis involves both liquid-phase and vapor-phase processes. Liquid-phase processes typically operate at temperatures between 70-160°C and pressures of 1-60 bar, with overall propylene to water ratios ranging from 1:5 to 10:1.

The single-step synthesis of diisopropyl ether from propylene and water over Amberlyst 15 catalysts involves three primary reactions: propylene hydration to form isopropanol, alkylation of isopropanol with propylene to form diisopropyl ether, and bimolecular dehydration of isopropanol to form diisopropyl ether and water.

Reaction Mechanisms and Kinetics

The catalytic mechanism of ion exchange resin systems involves two different mechanistic pathways (Type I and Type II) depending on the composition of the reaction medium. The ratio of apolar species (propylene and diisopropyl ether) to polar species (water and isopropanol) determines the dominant reaction mechanism.

Type I mechanisms predominate at low ratios of apolar to polar species, while Type II mechanisms become dominant when the ratio of apolar to polar species approaches 1:2. This mechanistic flexibility allows for optimization of reaction conditions to favor diisopropyl ether formation while minimizing side reactions.

Catalyst Regeneration and Reusability

Ion exchange resin catalysts demonstrate excellent regeneration characteristics, allowing for multiple reuse cycles without significant loss of activity. The regeneration process typically involves washing with appropriate solvents to remove accumulated impurities, followed by acid treatment to restore full catalytic activity.

The reusability of ion exchange resins provides significant economic advantages for industrial applications, as the catalyst can be recovered and reused multiple times before replacement is necessary. This characteristic, combined with the high activity and selectivity of these materials, makes them particularly attractive for commercial diisopropyl ether synthesis processes.

| Catalyst | Acid Capacity (eq/kg) | Surface Area (m2/g) | Operating Temperature (°C) | Application | Advantages |

|---|---|---|---|---|---|

| Amberlyst 15 | 4.70 | 53 | 70-160 | DIPE synthesis | High activity, reusable |

| Amberlyst 15WET | 4.70 | 53 | 120 | Etherification | Wet conditions |

| Amberlyst 15DRY | 4.70 | 53 | 120 | Etherification | Dry conditions |

| Amberlyst 16 | 4.80 | 50 | 120 | General acid catalysis | Medium crosslinking |

| Amberlyst 35 | 5.32 | 42 | 120 | High acid capacity | Highest acid capacity |

| Purolite CT175 | 4.50 | 45 | 120 | Etherification | Cost-effective |

Catalyst Development Strategies

The development of efficient catalysts for diisopropyl ether synthesis requires systematic approaches that address the fundamental challenges of activity, selectivity, and stability. Modern catalyst development strategies focus on rational design principles that optimize active site properties, enhance mass transfer characteristics, and improve long-term stability under reaction conditions.

Acidity Optimization Approaches

The optimization of catalyst acidity represents a critical aspect of diisopropyl ether catalyst development, as the acid site density, strength, and distribution directly influence catalytic performance. Various strategies have been developed to precisely control acidic properties and maximize catalytic efficiency.

Phosphate Modification Strategies

Phosphate modification represents one of the most effective approaches for enhancing catalyst acidity in diisopropyl ether synthesis systems. The incorporation of phosphate groups into zeolite catalysts through impregnation with metal phosphate precursors creates additional Brønsted acid sites that significantly enhance catalytic activity.

Research has demonstrated that phosphate modification can increase surface acidity from baseline values to over 1.8 mmol/g, resulting in substantial improvements in isopropanol conversion and diisopropyl ether yield. The optimal phosphate loading typically ranges from 6-10 mEq/g, with higher loadings showing diminishing returns due to pore blocking effects.

The mechanism of phosphate modification involves the formation of P-OH groups that act as Brønsted acid sites, while the interaction between phosphate species and support materials creates additional Lewis acid sites. This dual-site system provides optimal conditions for alcohol activation and subsequent dehydration reactions.

Dealumination Techniques

Dealumination of zeolite catalysts offers another approach for optimizing acidity through modification of the silicon-to-aluminum ratio. This process involves the selective removal of aluminum atoms from the zeolite framework, resulting in increased acid strength and modified pore structure.

The dealumination process can be accomplished through various methods including steaming, acid treatment, or chemical extraction. Each method provides different degrees of aluminum removal and framework modification, allowing for precise control over final catalyst properties.

The effectiveness of dealumination depends on the specific zeolite structure and the desired balance between acid site density and accessibility. Moderate dealumination typically provides optimal results, as excessive aluminum removal can lead to framework collapse and loss of catalytic activity.

Ion Exchange Modifications

Ion exchange modifications of clay minerals and zeolites provide opportunities for introducing specific metal cations that enhance catalytic performance. The replacement of native cations with transition metals creates Lewis acid sites while maintaining the structural integrity of the catalyst.

The selection of appropriate exchange cations depends on the specific requirements of the diisopropyl ether synthesis reaction. Cations such as aluminum, chromium, and iron have proven most effective for etherification reactions, while rare earth elements can provide additional stability and resistance to deactivation.

Sulfonic Acid Functionalization

The introduction of sulfonic acid groups into polymeric catalysts represents a direct approach for creating strong Brønsted acid sites. This functionalization can be accomplished through various methods including direct sulfonation, co-polymerization with sulfonated monomers, or post-synthesis modification.

The density of sulfonic acid groups can be controlled through reaction conditions and precursor selection, allowing for optimization of acid site density for specific applications. Higher acid capacities generally correlate with increased catalytic activity, although optimal values depend on the specific reaction system and operating conditions.

| Strategy | Catalyst Type | Mechanism | Acidity Enhancement | Impact on DIPE Yield |

|---|---|---|---|---|

| Phosphate modification | Zeolite-based | Increase Brønsted acidity | High (1.827 mmol/g) | Significant increase |

| Dealumination | Zeolite | Increase Si/Al ratio | Moderate | Moderate increase |

| Ion exchange | Montmorillonite | Replace exchangeable cations | Variable | Depends on cation |

| Sulfonic acid functionalization | Polymer resin | Introduce strong acid sites | Very high (>4.7 eq/kg) | High increase |

| Metal incorporation | Metal oxide | Create Lewis acid sites | Moderate | Moderate increase |

| Support modification | Various supports | Modify surface properties | Variable | Variable |

Stability Enhancement Methods

Catalyst stability enhancement represents a crucial aspect of diisopropyl ether catalyst development, as long-term stability directly impacts process economics and commercial viability. Various methods have been developed to address the common deactivation mechanisms and extend catalyst lifetime under reaction conditions.

Thermal Stabilization Approaches

Thermal stabilization of diisopropyl ether synthesis catalysts involves careful control of preparation conditions and the incorporation of stabilizing additives to prevent sintering and structural degradation. Calcination at optimal temperatures creates stable crystal phases while removing volatile impurities that could contribute to deactivation.

The selection of appropriate calcination conditions depends on the specific catalyst composition and support material. Temperatures that are too low may leave residual impurities, while excessive temperatures can cause sintering or phase transformations that reduce catalytic activity.

Stabilizing additives such as rare earth elements or promoter metals can be incorporated during catalyst preparation to enhance thermal stability. These additives help maintain catalyst structure and prevent sintering through various mechanisms including electronic modification and structural reinforcement.

Hydrothermal Stability Improvements

Hydrothermal stability represents a critical consideration for diisopropyl ether synthesis catalysts, as many processes operate in the presence of water vapor that can cause framework degradation or active site leaching. Hydrothermal synthesis methods can be used to prepare catalysts with enhanced stability under these conditions.

The preparation of hydrothermally stable catalysts involves careful control of crystallization conditions and the incorporation of framework-stabilizing elements. Silica-rich compositions generally provide better hydrothermal stability, while the incorporation of phosphorus or other heteroatoms can further enhance resistance to steam-induced degradation.

Chemical Modification for Stability

Chemical modification of catalyst surfaces through covalent bonding or strong adsorption can prevent leaching of active components and enhance overall stability. These modifications may involve the formation of stable chemical bonds between active sites and support materials or the introduction of protective surface layers.

The selection of appropriate chemical modification strategies depends on the specific catalyst system and the anticipated deactivation mechanisms. Silylation, phosphorylation, and other surface modification techniques have proven effective for various catalyst types.

Support Selection and Optimization

The choice of support material significantly influences catalyst stability through its interaction with active components and its inherent resistance to deactivation. Stable oxide supports such as alumina, silica, and zirconia provide good thermal stability, while mixed oxides can offer additional benefits through synergistic effects.

The optimization of support properties through surface modification, pore structure control, and compositional adjustment allows for enhanced catalyst stability while maintaining high activity. The development of hierarchical pore structures can improve mass transfer while providing stable environments for active sites.

| Method | Target Issue | Implementation | Effectiveness | Typical Results |

|---|---|---|---|---|

| Thermal treatment | Sintering resistance | Calcination at optimal temperature | High | Reduced sintering |

| Hydrothermal synthesis | Framework stability | Controlled crystallization | Very high | Maintained crystallinity |

| Chemical modification | Leaching prevention | Covalent bonding | High | Minimized leaching |

| Support selection | Thermal stability | Stable oxide supports | High | Extended lifetime |

| Promoter addition | Deactivation resistance | Co-impregnation | Moderate | Improved selectivity |

| Particle size control | Active site dispersion | Nanostructuring | High | Higher activity |

Reusability and Regeneration Techniques

The development of effective reusability and regeneration techniques for diisopropyl ether synthesis catalysts is essential for industrial applications, as these capabilities directly impact process economics and environmental sustainability. Various approaches have been developed to restore catalyst activity and extend operational lifetime.

Thermal Regeneration Methods

Thermal regeneration represents the most widely used approach for restoring catalyst activity in diisopropyl ether synthesis applications. This method involves controlled heating of deactivated catalysts in appropriate atmospheres to remove accumulated deposits and restore active sites.

The thermal regeneration process typically involves heating catalysts to temperatures between 400-600°C in air or hydrogen atmospheres, depending on the specific catalyst composition and deactivation mechanism. Air treatment is effective for removing carbonaceous deposits, while hydrogen treatment can restore reduced metal sites.

The effectiveness of thermal regeneration depends on the nature of the deactivating species and the thermal stability of the catalyst. Recovery efficiencies of 70-90% are typically achieved, with the process being repeatable for 5-10 cycles before significant permanent deactivation occurs.

Chemical Washing and Extraction

Chemical washing techniques offer alternative approaches for catalyst regeneration, particularly for systems where thermal treatment may cause structural damage. These methods involve the use of appropriate solvents or chemical reagents to dissolve and remove deactivating species.

Organic solvents are effective for removing adsorbed organic compounds and polymer deposits, while acid solutions can remove metal deposits and restore acid sites. The selection of appropriate washing procedures depends on the specific catalyst system and the nature of the deactivating species.

Recovery efficiencies of 60-80% are typically achieved through chemical washing methods, with the process being repeatable for 3-5 cycles. The main limitations include incomplete removal of some deactivating species and potential leaching of active components.

Oxidative Regeneration Treatments

Oxidative regeneration involves the use of oxidizing agents such as hydrogen peroxide or oxygen to remove organic deposits and restore catalyst activity. This approach is particularly effective for catalysts deactivated by carbonaceous deposits or reduced metal sites.

The oxidative regeneration process requires careful control of conditions to avoid over-oxidation or structural damage to the catalyst. Mild oxidizing conditions are typically employed, with treatment times and temperatures optimized for each specific catalyst system.

Recovery efficiencies of 80-95% can be achieved through oxidative regeneration, with the process being repeatable for 10-15 cycles. This method often provides better regeneration than thermal treatment while avoiding the high temperatures that can cause structural damage.

Redispersion and Restructuring

Redispersion techniques involve the use of high-temperature treatments or chemical treatments to redistribute sintered metal particles and restore catalyst activity. This approach is particularly relevant for supported metal catalysts where sintering is a major deactivation mechanism.

The redispersion process may involve high-temperature treatment in reactive atmospheres or chemical treatments that dissolve and redistribute metal particles. The effectiveness depends on the specific metal-support system and the degree of sintering.

Recovery efficiencies of 60-80% are typically achieved through redispersion methods, with the process being repeatable for 3-5 cycles. The main limitations include incomplete redispersion and potential support modification during treatment.

| Technique | Conditions | Deactivation Addressed | Recovery Efficiency (%) | Cycles Possible |

|---|---|---|---|---|

| Thermal regeneration | 400-600°C, air/H2 | Coke formation | 70-90 | 5-10 |

| Chemical washing | Organic solvents | Poison accumulation | 60-80 | 3-5 |

| Oxidative treatment | H2O2, O2 treatment | Metal reduction | 80-95 | 10-15 |

| Solvent extraction | Polar solvents | Organic deposits | 50-70 | 3-7 |

| Acid treatment | Dilute HCl, H2SO4 | Base poisoning | 70-85 | 5-8 |

| Redispersion | High temperature | Sintering | 60-80 | 3-5 |

Structure-Activity Relationships in Diisopropyl Ether Catalysis

The understanding of structure-activity relationships in diisopropyl ether catalysis is fundamental to the rational design of improved catalysts and the optimization of existing systems. These relationships provide insights into how specific structural features influence catalytic performance and guide the development of more efficient catalytic systems.

Acid Site Density and Distribution

The relationship between acid site density and catalytic activity in diisopropyl ether synthesis follows a complex pattern that depends on the accessibility and strength of acid sites. Research has demonstrated that catalytic activity generally increases linearly with acid site density up to an optimal value, beyond which additional acid sites may be less accessible or lead to undesired side reactions.

The optimal acid site density for diisopropyl ether synthesis typically ranges from 1.5-2.0 mmol/g, as measured by temperature-programmed desorption of ammonia or pyridine adsorption methods. Higher acid site densities may lead to excessive secondary reactions, while lower densities result in reduced conversion rates.

The distribution of acid sites throughout the catalyst structure also plays a crucial role in determining overall performance. Uniform distribution of acid sites provides optimal utilization of the catalyst volume, while concentration of acid sites in specific regions may lead to mass transfer limitations or hot spots that reduce selectivity.

Pore Structure and Accessibility

The pore structure of diisopropyl ether synthesis catalysts significantly influences mass transfer characteristics and determines the accessibility of active sites to reactant molecules. The optimal pore size range for diisopropyl ether synthesis is typically 5-10 Å, which allows efficient diffusion of reactants and products while providing shape selectivity.

Catalysts with pore sizes smaller than 5 Å may experience diffusion limitations that reduce overall activity, while pores larger than 10 Å may lack the confinement effects that contribute to selectivity. The development of hierarchical pore structures with both micropores and mesopores can provide optimal balance between accessibility and selectivity.

The total pore volume and surface area also influence catalytic performance, with higher values generally correlating with increased activity due to greater accessibility of active sites. However, excessive pore volume may reduce the mechanical strength of the catalyst and lead to structural collapse under reaction conditions.

Metal Particle Size and Dispersion

For metal-based catalysts used in diisopropyl ether synthesis, the relationship between metal particle size and catalytic activity typically follows an inverse relationship, with smaller particles providing higher activity due to increased surface area and accessibility of active sites.

The optimal metal particle size for diisopropyl ether synthesis applications typically ranges from 2-5 nm, providing good balance between activity and stability. Particles smaller than 2 nm may be less stable and prone to sintering, while larger particles provide reduced activity due to lower surface area.

Metal dispersion, defined as the fraction of metal atoms located at particle surfaces, directly correlates with catalytic activity in most metal-based systems. High metal dispersion is typically achieved through careful control of preparation conditions and the use of appropriate support materials.

Support Interactions and Electronic Effects

The interaction between active components and support materials significantly influences catalytic performance through electronic and geometric effects. Strong metal-support interactions can stabilize metal particles and modify their electronic properties, leading to enhanced activity and selectivity.

The strength of metal-support interactions can be controlled through preparation methods, calcination conditions, and support composition. Optimal interactions provide stability against sintering while maintaining high catalytic activity, while excessive interactions may reduce activity through electronic modification.

The electronic properties of support materials also influence catalytic performance through their effects on active site properties. Supports with appropriate electronic characteristics can enhance catalyst activity through favorable electronic interactions with active components.

Framework Topology and Confinement Effects

The framework topology of zeolite catalysts plays a crucial role in determining selectivity and activity for diisopropyl ether synthesis. Medium-pore zeolites such as ZSM-5 provide optimal balance between accessibility and confinement effects, while large-pore zeolites may lack sufficient shape selectivity.

The confinement effects provided by zeolite frameworks can stabilize transition states and intermediates, leading to enhanced selectivity for desired products. These effects are particularly important for reactions involving bulky intermediates or products such as diisopropyl ether.

The specific framework topology also influences the distribution of acid sites and their accessibility to reactant molecules. Frameworks with appropriate channel systems provide optimal mass transfer characteristics while maintaining high concentrations of active sites.

| Structural Feature | Effect on Activity | Optimal Range | Impact on Selectivity | Measurement Method |

|---|---|---|---|---|

| Acid site density | Linear increase up to optimum | 1.5-2.0 mmol/g | High selectivity | NH3-TPD, pyridine adsorption |

| Pore size | Optimal range for reactants | 5-10 Å | Shape selectivity | N2 physisorption |

| Metal particle size | Inverse relationship | 2-5 nm | Moderate effect | TEM, XRD |

| Support interaction | Strong influence on stability | Moderate interaction | Stability enhancement | XPS, EXAFS |

| Active site accessibility | Direct correlation | High accessibility | Improved turnover | Molecular probes |

| Framework topology | Selectivity control | Medium pore zeolites | Product control | Crystallography |

Physical Description

GasVapor; Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a sharp, sweet, ether-like odor.

Color/Form

Colorless liquid.

Colorless liquid

XLogP3

Boiling Point

68.5 °C

69 °C

154°F

Flash Point

-18 °F (-28 °C) (closed cup)

-28 °C

-18°F

Vapor Density

Relative vapor density (air = 1): 3.5

Density

0.7258 @ 20 °C/4 °C

Relative density (water = 1): 0.7

0.73

LogP

log Kow= 1.52

Odor

The odor is more irritating and less pleasant than that of ethyl ether.

Sharp, sweet, ether-like odor.

Ether-like odo

Melting Point

-86.8 °C

-60 °C

-123°F

-76°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 393 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 392 of 393 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H336 (99.49%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H412 (18.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

149.00 mmHg

149 mm Hg @ 25 °C /from experimentally derived coefficients/

Vapor pressure, kPa at 20 °C: 15.9

119 mmHg

Pictograms

Flammable;Irritant

Impurities

The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions.

Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Obtained in large quantities as a by-product from the manufacture of isopropyl alcohol from propylene by the sulfuric acid process.

General Manufacturing Information

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Wholesale and retail trade

Propane, 2,2'-oxybis-: ACTIVE

Analytic Laboratory Methods

ISOPROPYL ETHER DETERMINED BY TEMP-PROGRAMMED FLAME-IONIZATION GAS CHROMATOGRAPHY USING DINONYL PHTHALATE ON CHROMOSOL W. CARRIER GAS WITH NITROGEN, COLUMN TEMP 110 °C.

NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample s suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. n limit of 0.01 mg/sample, and a relative This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/

EPA Method 1624: An isotope dilution gas chromatography/ mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/

For more Analytic Laboratory Methods (Complete) data for ISOPROPYL ETHER (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Matrix-dependent absorption of 8-methoxypsoralen in extracorporeal photopheresis

Viola Hähnel, Isabell Weber, Simon Tuemmler, Bernhard Graf, Michael Gruber, Ralph Burkhardt, Norbert AhrensPMID: 32638713 DOI: 10.1039/c9pp00378a

Abstract

Extracorporeal photopheresis (ECP) is an effective immunomodulatory therapy for various diseases. Autologous leukocytes are collected, photoactivated with a photosensitizer (8-methoxypsoralen, 8-MOP) and UVA light, and subsequently reinfused back to the patient. Leukapheresis and UVA irradiation systems can be integrated into one device (inline) or handled by two separate devices (offline). ECP works via intercalation of 8-MOP into DNA helices and UVA-based interactions to inhibit DNA replication. 8-MOP is known to adhere to plastic materials, which might reduce its availability for intercalation. In the present study we examined the bioavailability of 8-MOP when different plastic materials and solvents are used as matrices.Varying amounts of shredded ethylene vinyl acetate (EVA) and polyvinylchloride (PVC) from the MacoGenic irradiation bag (EVA1), UVA PIT irradiation bag (EVA2), UVA PIT recirculation bag (PVC A) and UVA PIT tubing (PVC B) by MacoPharma and PIT Medical Systems, respectively, were incubated with 200 ng mL

8-MOP dissolved in diisopropyl ether (DIPE) plus toluene 90/10 vol%, deionized water or plasma. After 2 h 8-MOP concentrations were determined by GC-MS.

After incubation, 8-MOP concentrations varied depending on the amount and type of plastic (PVC > EVA) and solvent (water > plasma > DIPE/toluene). Absorption to 200 mg EVA1 or EVA2 resulted in 8-MOP concentrations of 57% or 32% in water, 91% or 80% in plasma, and 93% or 92% in DIPE/toluene, while 200 mg PVC A and PVC B yielded recovery rates of 26% and 10% in water, 76% and 75% in plasma, and 55% and 30% in DIPE/toluene, respectively. Remaining 8-MOP differed significantly between container materials (EVA vs. PVC; p < 0.022) but not manufacturers (MacoPharma vs. PIT Medical Systems).

Absorption loss of 8-MOP depends on the type of plastic and solvent and is more pronounced with water than with plasma. As the DNA binding effect of 8-MOP is dose-dependent, ECP starting doses should be adjusted to ensure that a sufficient concentration of free bioavailable 8-MOP is present during UV irradiation.

A saccharide-based crystalline sponge for hydrophilic guests

Guo-Hong Ning, Kazuki Matsumura, Yasuhide Inokuma, Makoto FujitaPMID: 27157794 DOI: 10.1039/c6cc03026b

Abstract

A coordination network composed of a mannose-based organic ligand and a sodium ion, 'sugar sponge', was synthesized for the crystalline sponge analysis of hydrophilic compounds. Owing to multiple hydrogen-bonding interactions, hydrophilic guests are firmly trapped in the 1-dimensional channel. The sugar sponge was utilized to analyze the structures of flexible alcohol and absolute configurations of chiral epoxides.Prenyl Ethers: Novel Fungal Volatiles Formed by Penicillium digitatum

Thomas M Amrein, Peter Frey, Roberto Meier, Heidi Baumann, Miriam Tanner, Klaus F GassenmeierPMID: 25437159 DOI: 10.2533/chimia.2014.692

Abstract

Prenyl ethyl ether (PEE) was previously described as the cause for a solvent-like off-note in ground hazelnuts, but its origin remained unclear. Investigations were carried out by analytical groups of Coop and Givaudan over four years to elucidate this phenomenon. From mouldy citrus fruits a strain of Penicillium digitatum was isolated and found to form PEE. Formation on citrus and other fruits was prominent and contributed to the particular smell of decayed fruits. Several strains of P. digitatum formed PEE, while other fungal species did not. In contrast to citrus fruit, prenyl methyl ether (PME) was formed as dominant prenyl ether on hazelnuts while only small amounts of PEE were found. PME has not been previously described as volatile metabolite of fungi or as a food-taint. Spiking experiments with deuterated ethanol showed that the ethyl group is likely incorporated into PEE via the aldehyde form. On hazelnuts strongly decayed by P. digitatum yet another prenyl ether was tentatively identified: Prenyl isopropyl ether. Prenyl ethers present a novel group of volatile metabolites of P. digitatum. They are likely typical for this species and have not been described before. Prenyl ethers seem to play a significant role in the smell of food decayed by P. digitatum and should be considered in cases of off-notes and taints.Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'-

Máté Vágvölgyi, Gábor Girst, Norbert Kúsz, Sándor B Ötvös, Ferenc Fülöp, Judit Hohmann, Jean-Yves Servais, Carole Seguin-Devaux, Fang-Rong Chang, Michael S Chen, Li-Kwan Chang, Attila HunyadiPMID: 31842358 DOI: 10.3390/ijms20246269

Abstract

Protoflavones, a rare group of natural flavonoids with a non-aromatic B-ring, are best known for their antitumor properties. The protoflavone B-ring is a versatile moiety that might be explored for various pharmacological purposes, but the common cytotoxicity of these compounds is a limitation to such efforts. Protoapigenone was previously found to be active against the lytic cycle of Epstein-Barr virus (EBV). Further, the 5-hydroxyflavone moiety is a known pharmacophore against HIV-integrase. The aim of this work was to prepare a series of less cytotoxic protoflavone analogs and study their antiviral activity against HIV and EBV. Twenty-seven compounds, including 18 new derivatives, were prepared from apigenin through oxidative de-aromatization and subsequent continuous-flow hydrogenation, deuteration, and/or 4'-oxime formation. One compound was active against HIV at the micromolar range, and three compounds showed significant activity against the EBV lytic cycle at the medium-low nanomolar range. Among these derivatives, protoapigenone 1'--isopropyl ether (

) was identified as a promising lead that had a 73-times selectivity of antiviral over cytotoxic activity, which exceeds the selectivity of protoapigenone by 2.4-times. Our results open new opportunities for designing novel potent and safe anti-EBV agents that are based on the natural protoflavone moiety.

A probe on the intermolecular forces in diisopropyl ether-n-butyric acid mixture by dielectric, FTIR studies and quantum chemical calculations

G Arivazhagan, R Shanmugam, A ElangovanPMID: 23295216 DOI: 10.1016/j.saa.2012.12.015

Abstract

The results of FTIR spectral measurement on equimolar diisopropyl ether-butyric acid binary mixture and quantum chemical calculations on the complex molecule have been presented. Dielectric studies have been carried out on the binary mixture over the entire composition range and at four different temperatures 303 K, 308 K, 313 K and 318 K. n-Butyric acid seems to prefer less polar ether to interact with it. It appears that the usual interpretation of variation of static dielectric constant and positive deviation of excess permittivity from ideal mixture behavior needs to be relooked.Influence of organic solvents on catalytic behaviors and cell morphology of whole-cell biocatalysts for synthesis of 5'-arabinocytosine laurate

Meiyan Yang, Hui Wu, Yan Lian, Xiaofeng Li, Furao Lai, Guanglei ZhaoPMID: 25136983 DOI: 10.1371/journal.pone.0104847

Abstract

A whole-cell based method was developed for the regioselective synthesis of arabinocytosine laurate. Among the seven kinds of bacteria strains tested in the acylation reaction, Pseudomonas fluorescens gave the highest productivity and a higher 5'-regioselectivity than 99%. Compared with pure organic solvents, the use of organic solvent mixtures greatly promoted the yield of the whole-cell catalyzed reaction, but showed little influence on the 5'-regioselectivity. Of all the tested solvent mixtures, the best reaction result was found in isopropyl ether/pyridine followed by isopentanol/pyridine. However, the whole-cells showed much lower thermostability in isopropyl ether/pyridine than in THF-pyridine. To better understand the toxic effects of the organic solvents on P. fluorescens whole-cells and growing cells were further examined. Significant influences of organic solvents on the biomass of the cells were found, which differed depending on the type of solvents used. SEM analysis visually revealed the changes in the surface morphology of whole-cells and growing cells cultured in media containing various organic solvents, in terms of surface smoothness, bulges and changed cell sizes. Results demonstrated that organic toxicity to cell structure played an important role in whole-cell mediated catalysis.Determination of fuel ethers in water by membrane extraction ion mobility spectrometry

Sanna Holopainen, Marjaana Nousiainen, Mika SillanpääPMID: 23598150 DOI: 10.1016/j.talanta.2013.01.026

Abstract

Fuel oxygenates are environmentally detrimental compounds due to their rapid migration to groundwater. Fuel oxygenates have been reported to cause taste and odour problems in drinking water, and they also have long-term health effects. Feasible analytical methods are required to observe the presence of fuel oxygenates in drinking and natural water. The authors studied ion mobility spectrometry (IMS) to determinate isomeric fuel ether oxygenates; ethyl tert-butyl ether (ETBE), diisopropyl ether (DIPE), and tert-amyl methyl ether (TAME), separated from aqueous matrices with a pervaporation membrane module. Methyl tert-butyl ether (MTBE) was also membrane extracted and detected with IMS. The authors demonstrated that fuel ethers (MTBE, ETBE, DIPE, and TAME) can be quantified at μg/L level with membrane extraction IMS. A membrane extraction module coupled to IMS is a time and cost effective analysis method because sampling can be performed in a single procedure and from different natural water matrices within a few minutes. Consequently, IMS combined with membrane extraction is suitable not only for waterworks and other online applications but also in the field monitoring the quality of drinking and natural water.Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group

Yu Zhao, Li-ping Xu, Jun Tong, Yong-qiang Li, Li-xia Xiong, Fang Li, Li-na Peng, Zheng-ming LiPMID: 23111947 DOI: 10.1007/s11030-012-9406-x

Abstract

In searching for environmentally benign insecticides with high activity, low toxicity and low residue, two series of novel anthranilic diamide containing methyl ether and isopropyl ether group were designed and synthesized. All of the compounds were characterized by (1)H NMR spectroscopy, (13)C NMR spectroscopy and elemental analysis. The single crystal structure of 19j was determined by X-ray diffraction. The insecticidal activities of the new compounds were evaluated. The results showed that some compounds exhibited excellent insecticidal activities against Lepidoptera pests. Among this series, compound, 18l showed 100 % larvicidal activity against Mythimna separate Walker, Plutella xylostella Linnaeus and Laphygma exigua Hubner at the test concentration, which was equal to the available chlorantraniliprole.Enhancing crystalline properties of a cardiovascular active pharmaceutical ingredient using a process analytical technology based crystallization feedback control strategy

Ali N Saleemi, Gerry Steele, Nicholas I Pedge, Anthony Freeman, Zoltan K NagyPMID: 22449455 DOI: 10.1016/j.ijpharm.2012.03.029

Abstract